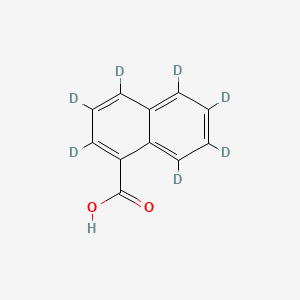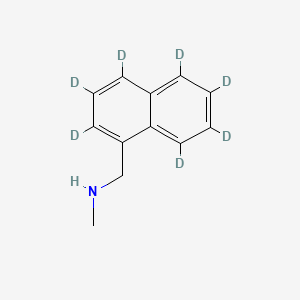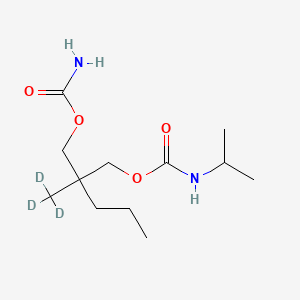
3,3'-(3,3'-Dimethoxy-4,4'-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves multiple steps, starting with the preparation of the biphenylene core. The biphenylene core is synthesized through a series of reactions involving the coupling of 3,3’-dimethoxy-4,4’-biphenylene with appropriate reagents to introduce the tetrazolium groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the tetrazolium groups into formazan derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include formazan derivatives from reduction reactions and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to detect and quantify specific biomolecules.
Medicine: Utilized in diagnostic tests and research to understand disease mechanisms and develop new treatments.
Industry: Applied in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) involves its interaction with specific molecular targets. The tetrazolium groups can undergo redox reactions, leading to the formation of colored formazan products. These reactions are often used in assays to measure cellular metabolic activity and enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxy-4,4’-biphenylene diisocyanate: Another biphenylene derivative used in polymer chemistry.
Tetrazolium salts: A class of compounds similar to 3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) used in various biochemical assays.
Uniqueness
3,3’-(3,3’-Dimethoxy-4,4’-diphenylene)bis(2-phenyl-5-veratryltetrazolium Chloride) is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form colored formazan products makes it particularly valuable in biochemical assays .
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N8O6.2ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;;/h7-26,29-30H,27-28H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENYHSISIKTHQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44Cl2N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659859 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106629-90-7 |
Source


|
| Record name | 3,3'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{5-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-2H-tetrazol-3-ium} dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)
